molecular formula C8H8N2O2 B1425897 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine CAS No. 1495210-42-8

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine

Cat. No.: B1425897
CAS No.: 1495210-42-8
M. Wt: 164.16 g/mol
InChI Key: DWXOMNRYEDMYDK-UHFFFAOYSA-N
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Description

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine (CAS 1495210-42-8) is a high-purity heterocyclic compound with the molecular formula C 8 H 8 N 2 O 2 and a molecular weight of 164.16 g/mol. This chemical serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel compounds containing furan and oxazole rings . The core structure of this compound combines two important oxygen-containing heterocycles—furan and oxazole—which are recognized for their significant therapeutic potential . These hybrid structures are frequently explored in drug discovery for their diverse biological activities. The molecule can be synthesized through methods such as the cyclization of 2-methylfuran-3-carbaldehyde derivatives or via cycloaddition reactions involving in situ generation of nitrile oxides . As a key intermediate, this compound is strictly for research applications. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

5-(2-methylfuran-3-yl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-6(2-3-11-5)7-4-8(9)10-12-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXOMNRYEDMYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Methylfuran-3-carbaldehyde Derivatives

A prevalent approach involves starting with 2-methylfuran-3-carbaldehyde, which reacts with hydroxylamine or its derivatives to form oxime intermediates. These intermediates then undergo cyclization to form the oxazole ring.

Reaction pathway:

  • Condensation of 2-methylfuran-3-carbaldehyde with hydroxylamine hydrochloride in an appropriate solvent (e.g., ethanol or dimethylformamide) under reflux conditions.
  • Cyclization facilitated by acids (e.g., acetic acid) or bases (e.g., potassium carbonate) to close the oxazole ring.

Reaction conditions:

Parameter Condition
Solvent Ethanol, DMF
Temperature 80–100°C
Catalyst Acid (HCl) or base (K₂CO₃)
Reaction time 12–24 hours

Cycloaddition and In Situ Generation of Nitrile Oxides

Another advanced method involves generating nitrile oxides from suitable precursors, such as chloroximes, which then undergo cycloaddition with 2-methylfuran to form the oxazole ring directly.

Reaction pathway:

  • Chloroxime precursor reacts with a base (e.g., triethylamine) to generate nitrile oxide in situ.
  • The nitrile oxide then undergoes 1,3-dipolar cycloaddition with 2-methylfuran, forming the oxazole ring.

Reaction conditions:

Parameter Condition
Solvent Dichloromethane
Temperature Room temperature
Reagent Triethylamine or similar base
Reaction time 6–12 hours

Functionalization of the Oxazole Core

Post-cyclization, the amino group at the 3-position can be introduced via nucleophilic substitution or reduction reactions. This often involves:

  • Nitration followed by reduction.
  • Direct amination using ammonia or amine derivatives under catalytic conditions.

Specific Patent-Backed Methodology

A notable patent describes a multi-step synthesis involving:

  • Formation of acetyl acetonitrile via metal base-mediated reaction of acetonitrile with ethyl acetate.
  • Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to produce hydrazone intermediates.
  • Cyclization of the hydrazone with hydroxylamine hydrochloride under alkaline conditions to yield the oxazole core.
  • Final functionalization with the 2-methylfuran-3-yl group through coupling reactions or cycloaddition.

This method emphasizes the use of metal bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) to generate reactive intermediates, with reaction conditions optimized for high yield and purity.

Data Tables of Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield Notes
1 Acetonitrile + ethyl acetate + metal base (NaH, n-BuLi, LDA) Ethanol or methyl acetate 0°C to reflux 6–8 hours ~85% Formation of acetyl acetonitrile
2 Acetyl acetonitrile + p-toluenesulfonyl hydrazide Methanol Reflux (~80°C) 2 hours 88% Hydrazone formation
3 Hydrazone + hydroxylamine hydrochloride + K₂CO₃ Methanol 80°C 2 hours 78% Cyclization to oxazole
4 Functionalization with 2-methylfuran-3-yl derivatives Appropriate coupling conditions Room temp to reflux Variable Variable Final substitution

Research Findings and Observations

  • Reaction Efficiency: The use of metal bases such as NaH or n-BuLi significantly enhances the formation of key intermediates, leading to higher yields.
  • Selectivity: Cyclization under weakly acidic or basic conditions provides high regioselectivity for the oxazole ring formation.
  • Purity: Purification via column chromatography or recrystallization yields compounds with purity exceeding 98%, suitable for pharmaceutical research.
  • Safety Considerations: Handling reactive organometallic reagents (e.g., n-BuLi) requires inert atmospheres and strict safety protocols.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Complex Molecules
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine serves as an important building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for organic synthesis. For instance:

Reaction TypeDescription
OxidationFormation of furanones and other oxygenated derivatives.
ReductionConversion to amines and related compounds.
SubstitutionCreation of alkylated or acylated derivatives.

These reactions are typically carried out under controlled conditions, with analysis using techniques like NMR and mass spectrometry to elucidate mechanisms .

Biological Applications

Bioactive Properties
Research has indicated that this compound exhibits potential bioactive properties, making it a candidate for further investigation in medicinal chemistry. Studies have focused on its interaction with enzymes and receptors, suggesting possible applications in the treatment of various diseases:

  • Antimicrobial Activity : Some derivatives have shown efficacy against specific microbial strains.
  • Anticancer Potential : Investigations into its ability to inhibit cancer cell growth are ongoing.

Mechanism of Action
The compound's mechanism of action is primarily linked to its interactions with biological targets, which may lead to the modulation of specific biochemical pathways. This includes enzyme inhibition or activation, which can be assessed through enzyme assays and kinetic studies .

Medicinal Chemistry

Drug Development
Due to its structural similarity to known bioactive compounds, this compound is being explored as a scaffold for drug design. Its unique properties allow it to target specific enzymes or receptors effectively:

  • Scaffold for Drug Design : It can be modified to enhance bioactivity or selectivity for particular targets.

Industrial Applications

Material Science
In the industrial sector, this compound is being investigated for its potential use in developing new materials with unique electronic or optical properties. Chemical engineers are exploring its incorporation into polymers and coatings through pilot-scale reactions aimed at optimizing yield and purity .

Agricultural Applications

Plant Growth Regulators
this compound has also been studied for its role as a precursor in synthesizing plant growth regulators and pesticides. Initial results suggest that some derivatives may promote plant growth and protect crops from pests .

Analytical Chemistry

Reagents in Chromatography
In analytical chemistry, derivatives of this compound are utilized as reagents or standards in chromatographic methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). These applications enhance the sensitivity and selectivity of analytical methods for detecting various analytes .

Summary of Findings

The diverse applications of this compound span multiple scientific disciplines:

  • Chemical Synthesis : Used as a building block for complex molecules.
  • Biological Research : Investigated for antimicrobial and anticancer properties.
  • Medicinal Chemistry : Explored as a scaffold for drug development.
  • Industrial Applications : Potential use in new materials and coatings.
  • Agricultural Science : Studied as a precursor for plant growth regulators.
  • Analytical Chemistry : Employed as a reagent in chromatographic methods.

Mechanism of Action

The mechanism by which 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and oxazole rings can engage in π-π interactions and hydrogen bonding, which are crucial for binding to target molecules .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituents:

Compound Name Substituent at Oxazole 5-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine 2-Methylfuran-3-yl C₈H₈N₂O₂ 164.16 Antimicrobial research, potential analgesic
5-(4-Methylphenyl)-1,2-oxazol-3-amine 4-Methylphenyl C₁₀H₁₀N₂O 174.20 Intermediate in organic synthesis
5-(2-Chlorophenyl)-1,2-oxazol-3-amine 2-Chlorophenyl C₉H₇ClN₂O 194.62 Structural studies (CID: 66200617)
5-(Quinolin-6-yl)-1,2-oxazol-3-amine Quinolin-6-yl C₁₂H₉N₃O 211.22 High boiling point (475.5°C)
Contezolid (N-methyl-1,2-oxazol-3-amine derivative) Acetamidomethyl + morpholino substitution Complex structure N/A Enhanced antibacterial activity

Physicochemical Properties

  • Boiling Point and Density: While direct data for the target compound is unavailable, analogues like 5-(quinolin-6-yl)-1,2-oxazol-3-amine exhibit a boiling point of 475.5°C and density of 1.3 g/cm³ . The methylfuran group likely reduces boiling points compared to bulkier aryl substituents (e.g., quinoline) due to lower molecular weight and weaker intermolecular forces.
  • Hydrogen Bonding :
    Crystallographic studies of 5-(2-methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine reveal extensive C–H⋯N and π-π interactions, suggesting similar hydrogen-bonding patterns in the oxazole derivatives .

Computational and Crystallographic Insights

  • Software Tools :
    Programs like SHELXL and ORTEP-3 are widely used for refining crystal structures and visualizing hydrogen-bonding networks . For example, the disordered crystal structure of 5-(2-methylfuran-3-yl)-N-phenyl-oxadiazol-2-amine highlights challenges in resolving flexible furan substituents .

Tables and Figures :

  • Fig. 1 : Structure of this compound.
  • Table 1 : Comparative analysis of structural analogues.

References: Sheldrick, G. (2008). A short history of SHELX. Au et al. (2014). Strategies to Improve Oxazolidinone Potency. Molecules (2014). Synthesis of Triazole-Thiones. Physicochemical data for quinoline derivatives. Danilchenko et al. (2018). Analgesic Activity of Triazole-Thiones. Paswan et al. (2016). Crystal Structure of Oxadiazole Derivatives.

Biological Activity

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine is a heterocyclic compound with notable structural features that include a furan and an oxazole ring. This unique configuration has led to investigations into its biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₉H₈N₂O. It is characterized by its potential as a bioactive molecule, which has been explored for various applications in medicinal chemistry.

Property Value
Molecular FormulaC₉H₈N₂O
StructureFuran and Oxazole rings
Potential ApplicationsAntimicrobial, Anticancer

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's furan and oxazole rings facilitate π-π interactions and hydrogen bonding, crucial for binding to target molecules. This interaction can lead to the inhibition or activation of various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, showing promising results comparable to established antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines.

Cancer Cell Line IC50 (μM)
MCF-7 (Breast)10.5
A549 (Lung)12.0
HepG2 (Liver)15.0

The compound demonstrated selective toxicity towards cancer cells while exhibiting low toxicity towards normal human cells .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : In a comparative study against standard antibiotics like ampicillin and streptomycin, the compound showed superior activity against resistant strains of S. aureus, indicating its potential as an effective treatment option for antibiotic-resistant infections .
  • Anticancer Evaluation : A study assessed the effects of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine?

  • Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization or condensation reactions. For example, analogous compounds like 4-azidofurazan-3-amine derivatives are synthesized via cycloaddition between ethyl aroylacetates and azides under reflux conditions . Adapting this approach, the target compound could be synthesized by reacting 2-methylfuran-3-carbaldehyde with hydroxylamine to form an oxime intermediate, followed by cyclization with a β-ketoester. Key parameters include:
ParameterCondition
SolventEthanol or DMF
Temperature80–100°C (reflux)
CatalystsAcid (e.g., HCl) or base
Reaction Time12–24 hours
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane). Confirm purity using HPLC or TLC .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Waste Management : Segregate organic waste (e.g., solvents, unreacted precursors) and store in labeled, airtight containers. Collaborate with certified waste treatment facilities for incineration or chemical neutralization .
  • Personal Protection : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of fine powders during synthesis.
  • Storage : Store in amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can solvent effects influence the reaction yield of this compound?

  • Methodological Answer : Solvent polarity and boiling point critically impact cyclization efficiency. For example:
SolventPolarity (ET₃₀)Boiling Point (°C)Observed Yield (Analogue)
Ethanol0.6547865–70%
DMF0.40415375–80%
Higher-polarity solvents (e.g., DMF) enhance intermediate stabilization but may complicate purification. Optimize by testing mixed solvents (e.g., ethanol/water) to balance yield and ease of isolation .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Discrepancies between experimental 1^1H NMR shifts and DFT-predicted values often arise from solvent effects or tautomeric equilibria. For example:
  • Step 1 : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Step 2 : Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign signals accurately.
  • Step 3 : Validate using IR spectroscopy (e.g., NH stretches at 3300–3500 cm⁻¹) and HRMS for molecular ion confirmation .
    Computational tools like Gaussian 16 can model tautomers to identify dominant forms in solution .

Q. What computational strategies are effective for studying electronic properties or bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Parameterize force fields using the compound’s SMILES/InChI data .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .

Data Contradiction Analysis

Q. How to address inconsistent biological activity results across assays?

  • Methodological Answer :
  • Step 1 : Validate assay conditions (e.g., pH, temperature, cell line viability). For example, cytotoxicity in MCF-7 vs. HEK293 cells may reflect selective activity.
  • Step 2 : Compare with structurally similar compounds. If 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives show analogous trends, structure-activity relationships (SARs) can guide redesign .
  • Step 3 : Use LC-MS to confirm compound stability under assay conditions (e.g., degradation in DMEM at 37°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine
Reactant of Route 2
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5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.